molecular formula C15H14BrNO2 B5549651 2-bromo-N-(4-methoxybenzyl)benzamide CAS No. 5347-33-1

2-bromo-N-(4-methoxybenzyl)benzamide

Cat. No. B5549651
CAS RN: 5347-33-1
M. Wt: 320.18 g/mol
InChI Key: VCMRMZNKDGSLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-bromo-N-(4-methoxybenzyl)benzamide involves the reaction of bromobenzoic acids with appropriate amines. For instance, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized with a high yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine (Polo et al., 2019). This synthesis route typically involves nucleophilic substitution reactions, where the amine group attacks the bromo-substituted benzoyl compound, followed by benzyl protection.

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like single-crystal X-ray diffraction analysis. For example, the structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established, revealing a monoclinic system with specific cell dimensions and involving intermolecular hydrogen bonds and C-Br⋅⋅⋅π interactions (Polo et al., 2019).

Scientific Research Applications

Crystal Structure and Synthesis

  • 2-bromo-N-(2,4-difluorobenzyl)benzamide, a closely related compound, has been synthesized with a high yield and characterized by various techniques including NMR, EI-MS, FT-IR, and X-ray diffraction. This compound forms colorless plates in a monoclinic system and involves NH⋅⋅⋅O hydrogen bonds and C-Br⋅⋅⋅π intermolecular interactions. Theoretical calculations were also carried out to study this compound (Polo et al., 2019).

Synthesis of Novel Psychoactive Substances

  • Substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to 2-bromo-N-(4-methoxybenzyl)benzamide, have been synthesized and studied. These compounds show potential as novel psychoactive substances and have been analyzed using gas chromatography and mass spectrometry (Abiedalla et al., 2021).

Potential Antipsychotic Agents

  • Compounds similar to this compound have been synthesized and evaluated for their antidopaminergic properties, showing potential as antipsychotic agents. These compounds demonstrate a preference for inhibiting hyperactivity, which suggests a lower tendency to induce extrapyramidal side effects at effective doses (Högberg et al., 1990).

High Singlet Oxygen Quantum Yield in Zinc Phthalocyanine

  • A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including structures related to this compound, demonstrates significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Amidine Protection for Library Synthesis

  • The use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol demonstrates its suitability for solution phase synthesis of substituted benzamidines. This research highlights its application in the preparation of compounds related to this compound (Bailey et al., 1999).

properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMRMZNKDGSLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968185
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5347-33-1
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(4-methoxybenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(4-methoxybenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(4-methoxybenzyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(4-methoxybenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(4-methoxybenzyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(4-methoxybenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.